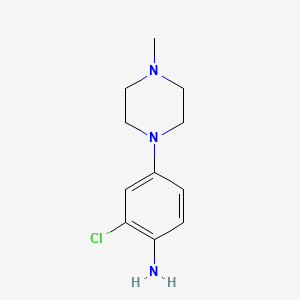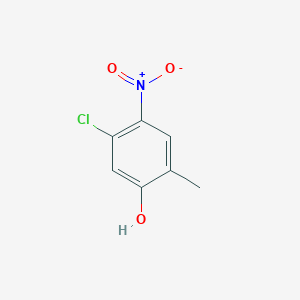
5-氯-2-甲基-4-硝基苯酚
描述
“5-Chloro-2-methyl-4-nitrophenol” is a chemical compound with the molecular weight of 187.58 .
Synthesis Analysis
The synthesis of “5-Chloro-2-methyl-4-nitrophenol” can be achieved by first nitrating a 4-chloro-2-methylphenylsulphonate in the 5-position. The resulting 4-chloro-2-methyl-5-nitrophenylsulphonate is then converted into the compound by acidic or alkaline elimination of the sulphonyl radical .
Molecular Structure Analysis
The molecule of “5-Chloro-2-methyl-4-nitrophenol” is essentially planar, with a maximum deviation of 0.096 (4) A ̊ from planarity for the methyl C atom (C14) of the methoxy group .
科学研究应用
苯酚类化合物的厌氧降解:D. Sreekanth et al. (2009)的研究探讨了利用混合式上升式厌氧污泥毯对废水中类似苯酚类化合物进行厌氧降解的可行性。这项研究对环境管理和工业废水处理具有重要意义。
海洋芽孢杆菌的生物转化:P. Arora and R. Jain (2012)的研究证明了海洋芽孢杆菌菌株将4-氯-2-硝基苯酚转化为5-氯-2-甲基苯并噁唑的生物转化过程。这项研究对了解海洋环境中硝基苯酚类化合物的微生物降解过程至关重要。
硝基苯酚的大气浓度:S. Morville et al. (2006)进行的研究调查了大气中苯酚和硝基苯酚的空间和地理变化。这项研究为这些化合物的环境分布和影响提供了见解。
毒性和厌氧生物降解性研究:O. A. O'connor and L. Young (1989)评估了取代苯酚的毒性和厌氧生物降解性,包括与5-氯-2-甲基-4-硝基苯酚相关的化合物。这项研究对评估与这些化合物相关的环境和健康风险具有相关性。
氯化衍生物的致突变活性:M. Kamoshita et al. (2010)的研究评估了硝基苯酚化合物的氯化衍生物的致突变活性,为了解潜在的健康危害提供了宝贵数据。
轻钢腐蚀抑制:A. Pandey et al. (2017)的研究探讨了与硝基苯酚化合物相关的席夫碱作为轻钢腐蚀抑制剂的应用。这在材料科学和工程领域具有应用价值。
有机染料的催化还原:O. A. Zelekew and D. Kuo (2017)研究了NiO/NiS复合催化剂合成用于还原4-硝基苯酚和有机染料的过程。这项研究对环境化学和污染控制领域有所贡献。
假单胞菌的生物转化和趋化性:P. Arora and Hanhong Bae (2014)研究了假单胞菌对4-氯-2-硝基苯酚的生物转化和趋化性。这项研究突出了细菌在降解环境污染物中的作用。
光催化活性评估:U. Chakraborty et al. (2021)研究了用于检测和降解4-硝基苯酚的Ag2O-ZnO复合纳米锥的微波辅助合成。这项研究对环境监测和治理技术具有重要意义。
安全和危害
“5-Chloro-2-methyl-4-nitrophenol” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
作用机制
Target of Action
Nitro compounds, such as 5-chloro-2-methyl-4-nitrophenol, are known to interact with various biological molecules due to their high reactivity .
Mode of Action
Nitro compounds, in general, are known to undergo various chemical reactions, including reduction and substitution . These reactions can lead to changes in the target molecules, potentially disrupting their normal function.
Biochemical Pathways
It’s known that nitrophenols can be degraded by certain bacteria via the 1,2,4-benzenetriol pathway . This pathway involves several enzymatic reactions that transform the nitrophenol into less toxic compounds.
Pharmacokinetics
Nitro compounds are generally known for their low volatility and moderate water solubility , which could influence their bioavailability.
Result of Action
Nitroaromatic compounds are known to be highly toxic, causing various adverse effects such as immunotoxicity, hematotoxicity, teratogenicity, and carcinogenicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-methyl-4-nitrophenol. For instance, the presence of certain bacteria in the environment can lead to the degradation of nitrophenols . Additionally, the compound’s moderate water solubility can affect its distribution in the environment .
生化分析
Biochemical Properties
5-Chloro-2-methyl-4-nitrophenol plays a significant role in biochemical reactions, particularly in microbial degradation pathways. It interacts with various enzymes and proteins, facilitating its breakdown and utilization. For instance, enzymes such as monooxygenases and dioxygenases are involved in the degradation of 5-Chloro-2-methyl-4-nitrophenol. These enzymes catalyze the conversion of the compound into less toxic intermediates, which are further metabolized by other enzymes . The interactions between 5-Chloro-2-methyl-4-nitrophenol and these enzymes are crucial for its biodegradation and detoxification.
Cellular Effects
The effects of 5-Chloro-2-methyl-4-nitrophenol on various cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 5-Chloro-2-methyl-4-nitrophenol has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways . Additionally, it can alter the expression of genes involved in detoxification and stress response, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 5-Chloro-2-methyl-4-nitrophenol exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, 5-Chloro-2-methyl-4-nitrophenol can inhibit the activity of certain enzymes involved in cellular detoxification processes . This inhibition can result in the accumulation of toxic intermediates, further exacerbating cellular stress. Additionally, the compound can induce changes in gene expression, affecting the production of proteins involved in cellular defense mechanisms.
Temporal Effects in Laboratory Settings
The effects of 5-Chloro-2-methyl-4-nitrophenol can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound are influenced by various factors, including environmental conditions and the presence of other chemicals . Over time, 5-Chloro-2-methyl-4-nitrophenol can degrade into less toxic intermediates, reducing its impact on cellular function. Prolonged exposure to the compound can lead to long-term effects on cellular health, including persistent oxidative stress and altered gene expression.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-methyl-4-nitrophenol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, 5-Chloro-2-methyl-4-nitrophenol can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level. Additionally, high doses of 5-Chloro-2-methyl-4-nitrophenol can lead to adverse effects such as organ toxicity and impaired physiological functions.
Metabolic Pathways
5-Chloro-2-methyl-4-nitrophenol is involved in various metabolic pathways, primarily related to its degradation and detoxification. Enzymes such as monooxygenases and dioxygenases play a crucial role in the initial breakdown of the compound . These enzymes catalyze the conversion of 5-Chloro-2-methyl-4-nitrophenol into intermediate metabolites, which are further processed by other enzymes in the metabolic pathway. The involvement of these enzymes ensures the efficient detoxification of the compound, reducing its potential toxicity.
Transport and Distribution
The transport and distribution of 5-Chloro-2-methyl-4-nitrophenol within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of 5-Chloro-2-methyl-4-nitrophenol within tissues can influence its overall impact on cellular function. For instance, the compound may accumulate in specific tissues, leading to localized effects and potential toxicity.
Subcellular Localization
The subcellular localization of 5-Chloro-2-methyl-4-nitrophenol is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes. For example, the accumulation of 5-Chloro-2-methyl-4-nitrophenol in mitochondria can lead to mitochondrial dysfunction and impaired energy production.
属性
IUPAC Name |
5-chloro-2-methyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-6(9(11)12)5(8)3-7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGYCQDUOULKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



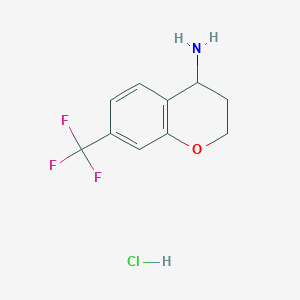
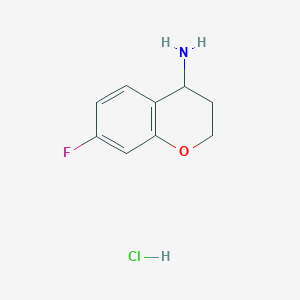
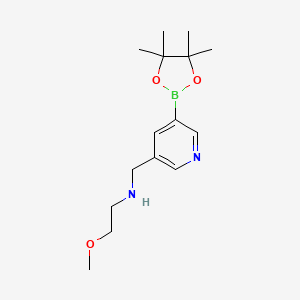
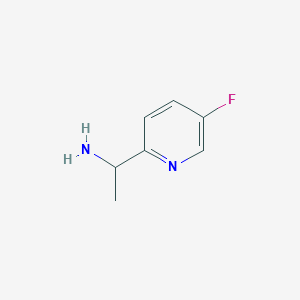
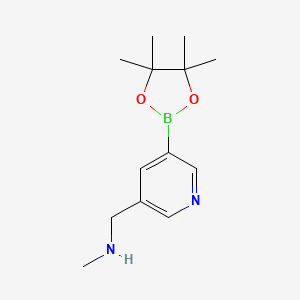
![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)
![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)
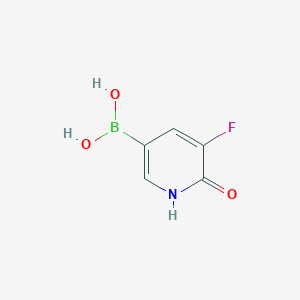
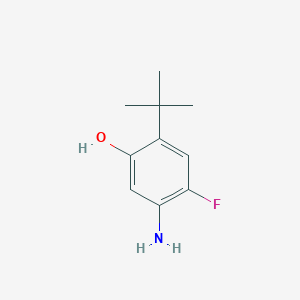
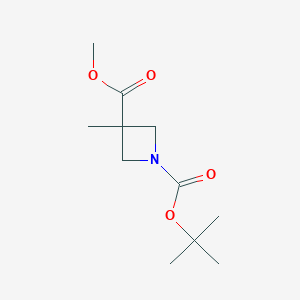

![2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1398728.png)
![[2-[(Z)-hydroxyiminomethyl]phenyl]boronic acid](/img/structure/B1398729.png)
